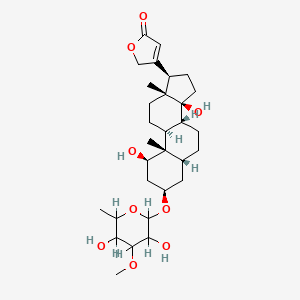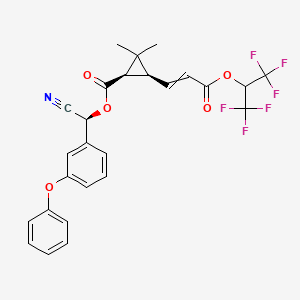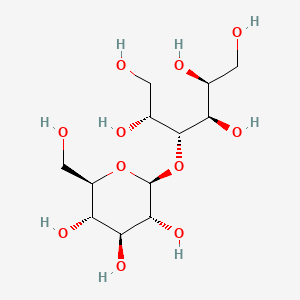
Cellobiotol
説明
Synthesis Analysis
Cellobiotol can be enzymatically synthesized from starch using two phosphorylases. Initially, glucan phosphorylase converts glucose residues in starch into glucose-1-phosphate (G1P), which, upon further reaction with cellobiose phosphorylase in the presence of magnesium acetate under alkaline conditions, leads to the formation of cellobiotol with significant efficiency (Suzuki et al., 2009).
Molecular Structure Analysis
Structural analysis through crystallography and molecular dynamics simulation has provided insights into the conformational behavior of cellobiotol. It reveals the flexibility and variety in motions of glycosidic and exocyclic torsions, contributing to our understanding of its structural dynamics in various conditions (Hardy & Sarko, 1993).
Chemical Reactions and Properties
Cellobiotol undergoes oxidation catalyzed by cellobiose dehydrogenase, leading to its conversion into cellobionolactone. This reaction is essential for understanding cellobiotol's role in cellulose and lignin degradation, highlighting its potential in bioelectrochemical applications (Ludwig et al., 2010).
Physical Properties Analysis
The physical properties of cellobiotol, such as its solubility, stability, and interactions with solvents like water, have been explored through molecular dynamics simulations. These studies indicate that cellobiotol forms strong hydrogen bonds with water, affecting its conformational stability and solvation dynamics (Zhang et al., 2010).
Chemical Properties Analysis
Investigations into cellobiotol's chemical properties have shown that its reactivity is influenced significantly by its molecular structure, particularly the configuration of hydroxyl groups and glycosidic bonds. These structural features affect its behavior in enzymatic reactions and its potential for forming various derivatives through chemical modifications (Payal et al., 2012).
科学的研究の応用
Cell Culture and Analysis Technologies : Miniaturization and integration of sensors and microfluidic components with cell culture techniques enable advanced cell studies under controllable conditions. This approach facilitates high-throughput studies in biosensors and bioelectronics fields with a variety of applications, including cell counting and detection, cytotoxicity assays, migration assays, and stem cell studies (Primiceri et al., 2013).
Chemical Catalysis and Biotechnology : Studies on the liquefaction mechanism of cellulose in the presence of phenol under acid catalysis using cellobiose as a model compound have led to the understanding of the cellulose degradation process. This knowledge is crucial for applications in the biotechnology industry (Lin et al., 2004).
Bioelectrochemistry and Biosensors : Cellobiose dehydrogenase, a crucial enzyme in cellulose degradation, has been studied for its potential in bioelectrochemical applications. This enzyme's complex catalytic cycle and ability to transfer electrons to large terminal electron acceptors make it a candidate for use in biosensors, biofuel cells, and bioelectrocatalysis (Ludwig et al., 2010).
Microbial Enzyme Production and Application : The discovery and characterization of microbial enzymes like cellobiose dehydrogenase and cellobiohydrolase, which play roles in (ligno)cellulose degradation, have opened up a wide range of applications. These include the production of enzymes for technological applications, such as biofuel production (Kothe, 2018).
Apoptosis and Necrosis Measurement : The Cellometer imaging cytometry, a new method for fluorescence-based cell population analysis, has been used to study the dose-response effect of heat and drug-induced cell death in Jurkat cells. This technology provides an efficient alternative for smaller biomedical research laboratories (Chan et al., 2011).
Genetic Engineering and Synthetic Biology : Tools like the Cellosaurus, a knowledge resource on cell lines, have become key in research involving genetic engineering and synthetic biology. This resource describes all cell lines used in biomedical research, aiding in the identification of potentially contaminated/misidentified cell lines and improving the quality of research in the life sciences (Bairoch, 2018).
特性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-WELRSGGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cellobiotol | |
CAS RN |
535-94-4 | |
| Record name | Cellobiitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=535-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cellobiotol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)
![6-(2,4-Dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B1195238.png)
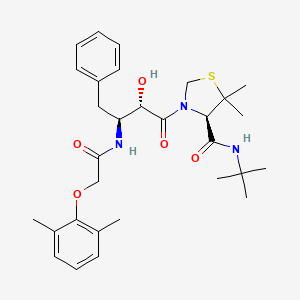
![(9S,10S,11R,15S,18S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195240.png)
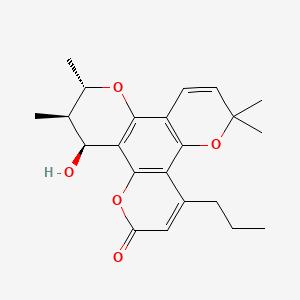
![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)
